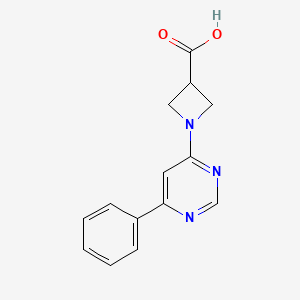
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid is a compound with the molecular formula C14H13N3O2 and a molecular weight of 255.277 g/mol. This compound features a unique structure combining a phenylpyrimidine moiety with an azetidine ring, making it an interesting subject for various scientific studies and applications.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that similar compounds have been found to act as positive allosteric modulators (pams) at certain receptors . PAMs enhance the activity of receptors by binding to a site different from the active site, thereby modulating the receptor’s response to its ligand .
Biochemical Pathways
Azetidine derivatives have been used in the synthesis of polyamines, which play crucial roles in various biological processes, including cell growth and differentiation .
Result of Action
Similar compounds have been found to modulate receptor activity, which can influence a variety of cellular processes .
Vorbereitungsmethoden
The synthesis of 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of the phenylpyrimidine core. This is followed by the introduction of the azetidine ring through cyclization reactions. Common synthetic routes include:
Cyclization Reactions: Utilizing reagents such as Pd(OAc)2 and K2CO3 in N-methyl-2-pyrrolidone (NMP) to facilitate the formation of the azetidine ring.
Sonogashira Coupling: A method involving the coupling of aryl halides with terminal alkynes in the presence of palladium catalysts.
Industrial production methods often involve optimizing these reactions for higher yields and purity, employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can introduce various functional groups into the azetidine ring.
Major products formed from these reactions include substituted azetidines, phenylpyrimidines, and various derivatives with enhanced biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: Investigated for its potential as an antibacterial and antimicrobial agent.
Medicine: Explored for its role in non-viral gene transfection and as a template for drug discovery.
Industry: Utilized in the development of CO2 adsorption materials and chelation agents.
Vergleich Mit ähnlichen Verbindungen
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid can be compared with other similar compounds such as:
Aziridines: Both azetidines and aziridines are four-membered nitrogen-containing heterocycles, but azetidines are more stable and exhibit unique reactivity due to their ring strain.
Phenylpyrimidines: Compounds with similar phenylpyrimidine cores but different substituents on the azetidine ring can exhibit varying biological activities and chemical properties.
Eigenschaften
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(19)11-7-17(8-11)13-6-12(15-9-16-13)10-4-2-1-3-5-10/h1-6,9,11H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKMYAKSSJWWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2886931.png)


![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)
![1-(3,4-dimethylphenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2886938.png)

![4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B2886943.png)
![2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2886945.png)

![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2886950.png)
